

Toxicological Profile of Akton Insecticide: An Indepth Technical Guide

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Disclaimer: Limited specific toxicological data is publicly available for the insecticide marketed under the trade name "Akton." Production of Akton has reportedly been discontinued. The chemical name for the active ingredient in Akton is O-[2-chloro-1-(2,5-dichlorophenyl) vinyl] O,O-diethyl phosphorothioate.[1] This guide summarizes the available information on Akton and presents a detailed toxicological profile of a representative and well-studied organophosphate insecticide, chlorpyrifos-methyl, to provide a comprehensive understanding of the potential hazards associated with this class of compounds. The information on chlorpyrifos-methyl should not be directly attributed to Akton.

Akton Insecticide: Known Information

Akton is an organophosphate insecticide.[1] Organophosphates as a class are known to be inhibitors of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. While specific quantitative toxicity data for **Akton** is scarce in the public domain, it is classified as having high acute toxicity.

Representative Toxicological Profile: Chlorpyrifos-Methyl

To illustrate the toxicological properties of an organophosphate insecticide, this section details the profile of chlorpyrifos-methyl.

Acute Toxicity



Chlorpyrifos-methyl generally exhibits low to moderate acute toxicity depending on the route of exposure.

Table 1: Acute Toxicity of Chlorpyrifos-Methyl

Test Type	Species	Route	LD50/LC50	Reference
LD50	Rat	Oral	> 2000 mg/kg bw	[2]
LD50	Rat	Oral	1828 mg/kg bw	[3]
LD50	Rat	Oral	2680 mg/kg bw (male)	[4]
LD50	Rat	Oral	3069 mg/kg bw (female)	[4]
LD50	Rat	Dermal	> 2000 mg/kg bw	[2][4]
LD50	Mouse	Oral	2032 mg/kg bw	[5]
LC50	Rat	Inhalation (4h)	> 0.67 mg/L	[2]

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have been conducted on chlorpyrifos-methyl in various animal models.

Table 2: Chronic Toxicity and Carcinogenicity of Chlorpyrifos-Methyl



Species	Duration	Key Findings	NOAEL	Reference
Rat	2 years	Inhibition of brain acetylcholinester ase activity, adrenal vacuolation. No evidence of carcinogenicity.	1 mg/kg bw/day	[2]
Mouse	2 years	No evidence of carcinogenicity.	3.9 mg/kg bw/day	[2]
Dog	2 years	Reduced body- weight gain at the highest dose.	1 mg/kg bw/day	[2]

Genotoxicity

A battery of tests has been performed to assess the genotoxic potential of chlorpyrifos-methyl.

Table 3: Genotoxicity of Chlorpyrifos-Methyl

Assay	Test System	Result	Reference
Ames Test	S. typhimurium	Negative	[4]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells (in vitro)	Positive with metabolic activation	[2]
Micronucleus Test	Mouse bone marrow (in vivo)	Negative	[2]
Unscheduled DNA Synthesis	Rat hepatocytes (in vivo)	Negative	[2]

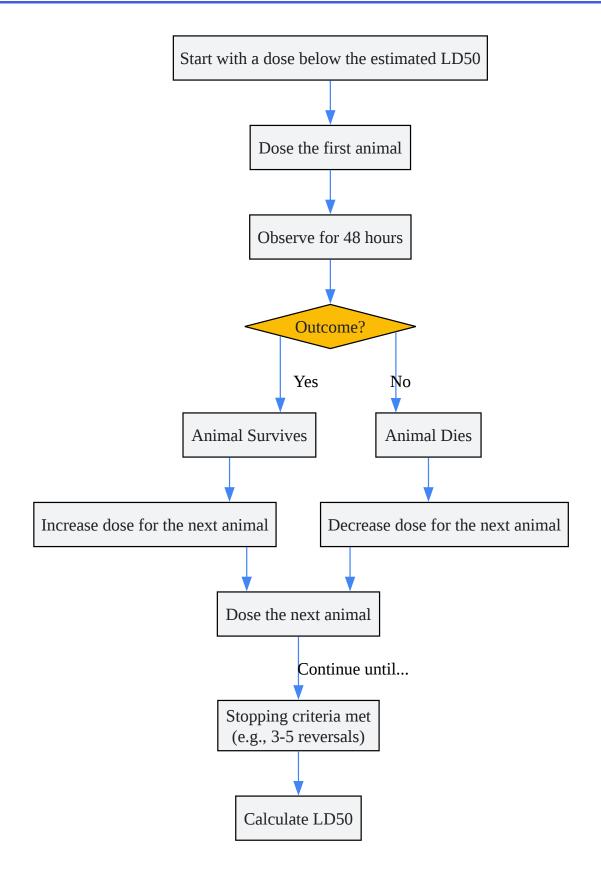
Based on the overall evidence, the Joint Meeting on Pesticide Residues (JMPR) concluded that chlorpyrifos-methyl is unlikely to be genotoxic.[2]



Experimental Protocols Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

- Test Species: Typically female rats (e.g., Sprague-Dawley).
- Housing and Acclimatization: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle for at least 5 days prior to the study.
- Fasting: Animals are fasted (food, but not water, withheld) for a specified period (e.g., overnight) before dosing.
- Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. Dosing is sequential, with the dose for each subsequent animal adjusted up or down based on the outcome (survival or death) of the previously dosed animal.
- Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weights are recorded at the beginning and end of the study.
- Data Analysis: The LD50 is calculated using a maximum likelihood method.





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Caption: Experimental workflow for the Up-and-Down Procedure for acute oral toxicity testing.



Bacterial Reverse Mutation Test (Ames Test)

- Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) with different mutations in the histidine or tryptophan operon are used.
- Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- Procedure: The test chemical, bacterial tester strain, and S9 mix (if applicable) are combined in a soft agar overlay. This mixture is poured onto a minimal glucose agar plate.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

In Vitro Chromosomal Aberration Test

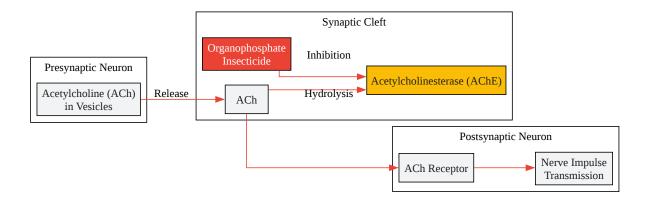
- Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.
- Treatment: Cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.
- Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of cell division.
- Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural and numerical chromosomal aberrations.



 Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are recorded and statistically analyzed.

Mechanism of Action and Signaling Pathways Acetylcholinesterase Inhibition

Organophosphate insecticides like **Akton** and chlorpyrifos-methyl exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.



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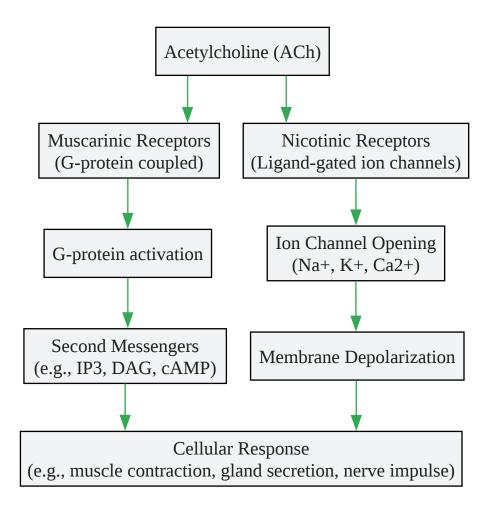
Caption: Mechanism of acetylcholinesterase inhibition by organophosphate insecticides.

Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron. This overstimulation of the nervous system leads to the characteristic signs of organophosphate poisoning.

Cholinergic Signaling Pathway



The cholinergic system plays a vital role in numerous physiological processes. The overstimulation of this pathway due to AChE inhibition is the basis for the toxicity of organophosphate insecticides.



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Caption: Simplified overview of cholinergic signaling pathways.

Metabolism and Detoxification

Organophosphate insecticides are metabolized in the body through various pathways, which can lead to either detoxification or, in some cases, bioactivation to more potent inhibitors of AChE.





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Caption: General metabolic pathways of organophosphate insecticides.

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